molecular formula C27H27N3O3 B3996813 N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide

N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide

Cat. No.: B3996813
M. Wt: 441.5 g/mol
InChI Key: IAQQPKKCHJCVJZ-UHFFFAOYSA-N
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Description

N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide is a complex organic compound that features a tryptophanamide backbone with an N-acetyl group and a biphenyl-2-yloxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide typically involves multiple steps, including the formation of the biphenyl-2-yloxyethyl group and its subsequent attachment to the tryptophanamide backbone. Common synthetic routes may involve:

    Formation of Biphenyl-2-yloxyethyl Group: This can be achieved through Suzuki–Miyaura coupling, which is a widely-used method for forming carbon-carbon bonds.

    Attachment to Tryptophanamide: The biphenyl-2-yloxyethyl group is then attached to the tryptophanamide backbone through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Reduced amide derivatives or alcohols.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide involves its interaction with specific molecular targets and pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, while the tryptophanamide backbone can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-acetylphenylethylamine: Similar in structure but lacks the biphenyl moiety.

    N-acetyltryptophanamide: Similar backbone but lacks the biphenyl-2-yloxyethyl substituent.

Uniqueness

N-acetyl-N-[2-(biphenyl-2-yloxy)ethyl]tryptophanamide is unique due to the presence of both the biphenyl-2-yloxyethyl group and the tryptophanamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)-N-[2-(2-phenylphenoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19(31)30-25(17-21-18-29-24-13-7-5-11-22(21)24)27(32)28-15-16-33-26-14-8-6-12-23(26)20-9-3-2-4-10-20/h2-14,18,25,29H,15-17H2,1H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQQPKKCHJCVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCCOC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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